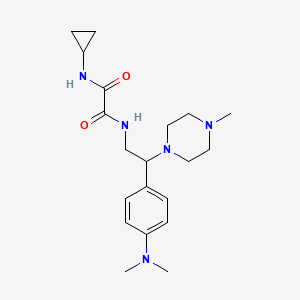
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-Cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a chemical compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H25N3O2
- Molecular Weight : 317.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound has antiproliferative properties against various cancer cell lines, potentially by disrupting the cell cycle and inducing apoptosis.
- Interaction with Receptors : The presence of a dimethylamino group suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological profile.
- Impact on Angiogenesis : Similar compounds have shown the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Antiproliferative Effects
A series of in vitro studies evaluated the antiproliferative activity of the compound against several cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.5 | Cell cycle arrest in G2/M phase |
| HT-29 (Colon Cancer) | 0.7 | Induction of apoptosis |
| M21 (Skin Melanoma) | 0.6 | Disruption of microtubule integrity |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
-
Study on MCF7 Cells :
- The compound was tested at various concentrations, demonstrating significant inhibition of cell proliferation with an IC50 value of 0.5 µM.
- Flow cytometry analyses indicated a notable increase in the percentage of cells in the G2/M phase, suggesting that the compound effectively halts the cell cycle.
-
Chick Chorioallantoic Membrane (CAM) Assay :
- In vivo studies using CAM assays showed that this compound significantly reduced tumor angiogenesis and growth, comparable to established anti-cancer agents like combretastatin A-4.
Toxicity Profile
Toxicological evaluations reveal that while the compound exhibits potent biological activity, it also shows a favorable safety profile in preliminary studies:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
- Long-term Effects : Ongoing studies aim to assess chronic exposure impacts.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-23(2)17-8-4-15(5-9-17)18(25-12-10-24(3)11-13-25)14-21-19(26)20(27)22-16-6-7-16/h4-5,8-9,16,18H,6-7,10-14H2,1-3H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJNFJCOLNTBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














